molecular formula C11H14INO B14846704 5-Cyclopropoxy-3-iodo-2-isopropylpyridine

5-Cyclopropoxy-3-iodo-2-isopropylpyridine

Cat. No.: B14846704
M. Wt: 303.14 g/mol
InChI Key: BJDNLOSOYRDZEQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-iodo-2-isopropylpyridine: is a heterocyclic organic compound with the molecular formula C11H14INO2 It is characterized by the presence of a pyridine ring substituted with cyclopropoxy, iodo, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodo group in 5-Cyclopropoxy-3-iodo-2-isopropylpyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can be used in various coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Utilized in the Suzuki–Miyaura coupling.

    Nucleophiles: Employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodo group.

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-3-iodo-2-isopropylpyridine is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specialized properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which 5-Cyclopropoxy-3-iodo-2-isopropylpyridine exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    2-Iodopyridine: A halopyridine with similar iodination but different substitution patterns.

    3-Iodopyridine: Another isomer with the iodo group at a different position on the pyridine ring.

    4-Iodopyridine: Similar to 3-Iodopyridine but with the iodo group at the fourth position.

Uniqueness: 5-Cyclopropoxy-3-iodo-2-isopropylpyridine is unique due to the combination of cyclopropoxy, iodo, and isopropyl groups on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

5-cyclopropyloxy-3-iodo-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14INO/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

BJDNLOSOYRDZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)OC2CC2)I

Origin of Product

United States

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